2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Azafluorene Derivatives and COVID-19 Research
A study focused on azafluorene derivatives, closely related to the queried compound, for their potential in inhibiting SARS-CoV-2 RdRp. The compounds were synthesized and analyzed through various methods, including molecular docking, to evaluate their efficacy against COVID-19, demonstrating the relevance of such compounds in antiviral research (Venkateshan et al., 2020).
Synthetic Routes and Chemical Synthesis
Research on synthetic routes for related compounds has shown advancements in chemistry. For instance, the regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrates innovative approaches to synthesizing complex molecules, which could be applicable to the compound (Raminelli et al., 2006).
Fluorescent Chemosensors
Another study explored the synthesis of a fluorescent chemosensor based on phenothiazine-tethered 2-aminopyridine-3-carbonitrile, indicating the use of similar compounds in detecting ions and molecules. Such research underscores the importance of these compounds in developing new materials for sensing and detection applications (Roja et al., 2020).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effect on copper in hydrochloric acid, illustrating the application of related compounds in protecting metals from corrosion. This research highlights the compound's potential in industrial applications, particularly in materials science (Sudheer & Quraishi, 2015).
Polyimide Materials
Studies on soluble polyimides based on pyridine-containing diamine and various aromatic dianhydrides have shown the use of related compounds in creating materials with good thermal stability, optical transparency, and mechanical properties. Such research indicates the potential of these compounds in developing advanced polymeric materials (Yan et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F6N2O/c21-19(22,23)14-4-1-3-12(9-14)17-8-7-13(11-27)18(28-17)29-16-6-2-5-15(10-16)20(24,25)26/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCADPXVUFMBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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